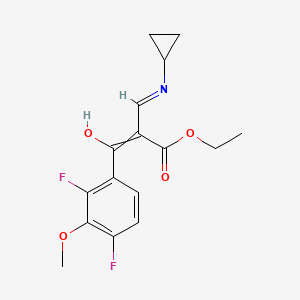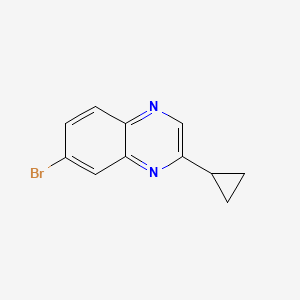
5,6,7,8,8a,10-hexahydro-4bH-phenanthren-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8,8a,10-hexahydro-4bH-phenanthren-9-one is a chemical compound with a complex structure that belongs to the class of phenanthrene derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8,8a,10-hexahydro-4bH-phenanthren-9-one typically involves multi-step organic reactions. One common method includes the hydrogenation of phenanthrene derivatives under high pressure and temperature conditions using a catalyst such as palladium on carbon. The reaction conditions must be carefully controlled to ensure the selective addition of hydrogen atoms to the desired positions on the phenanthrene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors where phenanthrene derivatives are subjected to hydrogen gas in the presence of a suitable catalyst. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5,6,7,8,8a,10-hexahydro-4bH-phenanthren-9-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to fully saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenanthrene core, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Fully saturated phenanthrene derivatives.
Substitution: Halogenated phenanthrene derivatives.
Aplicaciones Científicas De Investigación
5,6,7,8,8a,10-hexahydro-4bH-phenanthren-9-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5,6,7,8,8a,10-hexahydro-4bH-phenanthren-9-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Phenanthrene: The parent compound with a similar core structure but lacking the hexahydro configuration.
1,2,3,4-tetrahydrophenanthrene: A partially hydrogenated derivative with fewer hydrogen atoms added.
9,10-dihydrophenanthrene: Another partially hydrogenated derivative with hydrogen atoms added at different positions.
Uniqueness
5,6,7,8,8a,10-hexahydro-4bH-phenanthren-9-one is unique due to its specific hexahydro configuration, which imparts distinct chemical and physical properties compared to other phenanthrene derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
19634-95-8 |
|---|---|
Fórmula molecular |
C14H16O |
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
5,6,7,8,8a,10-hexahydro-4bH-phenanthren-9-one |
InChI |
InChI=1S/C14H16O/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-2,5-6,12-13H,3-4,7-9H2 |
Clave InChI |
RHJQPGUUNSNZJR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(C1)C(=O)CC3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(8-Bromodibenzo[b,d]furan-1-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13992501.png)








![1-({1-[(2-Ethylhexyl)oxy]ethoxy}methyl)-2,3-dimethoxybenzene](/img/structure/B13992542.png)
